molecular formula C9H12N2O2 B186952 Ethyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174890-58-5

Ethyl 2-(5-aminopyridin-2-yl)acetate

Cat. No. B186952
CAS RN: 174890-58-5
M. Wt: 180.2 g/mol
InChI Key: PXKDDIRASPIURS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-aminopyridin-2-yl)acetate is a chemical compound with the molecular formula C9H12N2O2 . It is also known as ethyl (5-amino-2-pyridinyl)acetate .


Synthesis Analysis

The synthesis of Ethyl 2-(5-aminopyridin-2-yl)acetate involves several steps. One method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of di-tert-butyl dicarbonate in tetrahydrofuran at 70°C .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-aminopyridin-2-yl)acetate has been confirmed through single-crystal X-ray diffraction studies . The compound crystallizes in the triclinic crystal system, and the structure exhibits C-H⋯O type intermolecular interactions .


Physical And Chemical Properties Analysis

Ethyl 2-(5-aminopyridin-2-yl)acetate has a molecular weight of 180.21 . The InChI code for this compound is 1S/C9H12N2O2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5,10H2,1H3 .

Safety and Hazards

The safety information for Ethyl 2-(5-aminopyridin-2-yl)acetate includes several hazard statements: H302, H315, H319, H320, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Given its structure, it’s plausible that it interacts with its targets via hydrogen bonding and other non-covalent interactions .

Action Environment

The action of Ethyl 2-(5-aminopyridin-2-yl)acetate, like that of many compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound’s stability, efficacy, and action could all potentially be affected by these factors .

properties

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDDIRASPIURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619256
Record name Ethyl (5-aminopyridin-2-yl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-aminopyridin-2-yl)acetate

CAS RN

174890-58-5
Record name Ethyl 5-amino-2-pyridineacetate
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Record name Ethyl (5-aminopyridin-2-yl)acetate
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Record name ethyl 2-(5-aminopyridin-2-yl)acetate
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Synthesis routes and methods I

Procedure details

The mixture of ethyl (5-nitropyridin-2-yl)acetate (3.27 g, 15.6 mmol, step 2 of Example 1) and 5 wt. % palladium on carbon (320 mg) in methanol (25 mL) was stirred under hydrogen (1 atom) at room temperature for 4 h. The mixture was filtered through a pad of Celite washing with methanol and the filtrate was concentrated to give 2.98 g (quant.) of the title compound as a yellow oil.
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320 mg
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25 mL
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Synthesis routes and methods II

Procedure details

To a solution of (5-amino-2-pyridinyl)acetic acid (1.46 g, 9.6 mmol, Daisley; R. W.; Hanbali, J. R., Synthetic Communications., 1981, 11 (9), 743.) in ethanol was added conc. H2SO4 and stirred for 16.5 h under hydrogen atmosphere at room temperature. The mixture was neutralized with saturated NaHCO3 aqueous solution and the solvent was removed. The mixture was diluted with water and extracted with ethyl acetate (5×20 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated to give 1.2 g of title compound as brown oil.
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1.46 g
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Synthesis routes and methods III

Procedure details

Ethyl 2-(5-nitropyridin-2-yl)acetate (1.75 g, 8.33 mmol) was dissolved in ethyl acetate (20 ml) the added Pd/C (1.0 g, 9.4 mmol) and stirred under a balloon of hydrogen for 3 hrs. Filtered off the catalysts and concentrated to yield ethyl 2-(5-aminopyridin-2-yl)acetate: LC-MS: M+1=181
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1.75 g
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20 mL
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1 g
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